(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with a cyclopropane ring substituted with a 2-chloro-6-fluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Phenyl Group: The 2-chloro-6-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopropane derivative.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The phenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of cyclopropane-containing compounds with biological systems.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the phenyl group can interact with hydrophobic pockets in the target protein, while the amine group can form hydrogen bonds with polar residues. This interaction can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride
- (1R,2R)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride
- (1R,2R)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride
Uniqueness
(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can enhance its binding affinity and selectivity for certain molecular targets. This dual substitution can also impart unique electronic properties to the compound, making it valuable for various applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C9H10Cl2FN |
---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8+;/m0./s1 |
InChI Key |
PEXPJWWSZHZJSB-ZZLSTCIUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=C(C=CC=C2Cl)F.Cl |
Canonical SMILES |
C1C(C1N)C2=C(C=CC=C2Cl)F.Cl |
Origin of Product |
United States |
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